Lipophilicity Differentiation: XLogP3 Advantage of the 4-Methylpiperidine Substituent Versus the Unsubstituted Piperidine Analog
The target compound (CAS 923121-82-8) exhibits a computed XLogP3 of 1.8, which is +0.4 log units higher than the closest direct analog, 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923120-26-7, XLogP3 = 1.4), as computed by PubChem using the XLogP3 3.0 algorithm [1][2]. Both compounds share identical hydrogen bond donor count (HBD = 1), hydrogen bond acceptor count (HBA = 2), and rotatable bond count (2), confirming that the lipophilicity difference is directly attributable to the single additional methyl group on the piperidine ring [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923120-26-7): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 (approximately 2.5-fold increase in partition coefficient; 10^0.4 ≈ 2.51) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); both compounds share identical HBD=1, HBA=2, rotatable bonds=2 |
Why This Matters
A ΔXLogP3 of +0.4 is within the range known to measurably influence membrane permeability and non-specific protein binding in cell-based assays, making the methylpiperidine variant the preferred choice when moderate lipophilicity enhancement is desired without altering hydrogen-bonding pharmacophore features.
- [1] PubChem. Compound Summary for CID 16227457: 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol. XLogP3 = 1.8, HBD = 1, HBA = 2, Rotatable Bonds = 2, TPSA = 63 Ų. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 16227440: 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923120-26-7). XLogP3 = 1.4, HBD = 1, HBA = 2, Rotatable Bonds = 2. National Center for Biotechnology Information (2026). View Source
